Cas no 2869226-17-3 (2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone)

2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone is a chlorinated ethanone derivative featuring an isoquinoline scaffold, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its reactive chloroacetyl group enables efficient functionalization, making it valuable for constructing complex heterocyclic compounds. The presence of a 7-chloro substituent on the dihydroisoquinoline ring enhances its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its structural features make it suitable for use in the synthesis of potential therapeutic agents, including central nervous system (CNS) targeting compounds.
2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone structure
2869226-17-3 structure
Product name:2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone
CAS No:2869226-17-3
MF:C11H11Cl2NO
Molecular Weight:244.117141008377
CID:5416292

2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone 化学的及び物理的性質

名前と識別子

    • 2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone
    • インチ: 1S/C11H11Cl2NO/c12-6-11(15)14-4-3-8-1-2-10(13)5-9(8)7-14/h1-2,5H,3-4,6-7H2
    • InChIKey: YAOWECXUQPQGPP-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC2=C(C1)C=C(Cl)C=C2)CCl

じっけんとくせい

  • 密度みつど: 1.341±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 398.8±42.0 °C(Predicted)
  • 酸度系数(pKa): -1.25±0.20(Predicted)

2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-39889545-0.25g
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95.0%
0.25g
$347.0 2025-03-15
1PlusChem
1P027UT9-250mg
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95%
250mg
$491.00 2024-05-06
Aaron
AR027V1L-2.5g
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95%
2.5g
$1909.00 2025-02-17
Enamine
EN300-39889545-5g
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95%
5g
$2028.0 2023-11-13
Aaron
AR027V1L-5g
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95%
5g
$2814.00 2023-12-15
Aaron
AR027V1L-100mg
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95%
100mg
$357.00 2025-02-17
1PlusChem
1P027UT9-100mg
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95%
100mg
$350.00 2024-05-06
Enamine
EN300-39889545-10.0g
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-39889545-5.0g
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95.0%
5.0g
$2028.0 2025-03-15
Aaron
AR027V1L-250mg
2-chloro-1-(7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
2869226-17-3 95%
250mg
$503.00 2025-02-17

2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone 関連文献

2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanoneに関する追加情報

Exploring the Compound 2-Chloro-1-(7-Chloro-3,4-Dihydro-2(1H)-Isoquinolinyl)Ethanone: CAS No. 2869226-17-3

The compound 2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone, identified by the CAS number 2869226-17-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the broader class of isoquinoline derivatives, which have been extensively studied due to their unique structural properties and biological activities. The isoquinoline moiety, a bicyclic structure consisting of a benzene ring fused with a pyridine ring, forms the core of this molecule. The substitution pattern on the isoquinoline ring and the ethanone group contributes to its distinct chemical behavior and reactivity.

Recent studies have highlighted the importance of chlorinated isoquinoline derivatives in medicinal chemistry. The presence of chlorine atoms at specific positions on the isoquinoline ring can significantly influence the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, the chlorine atom at position 7 in this compound may enhance its lipophilicity, which is crucial for improving bioavailability. Additionally, the ethanone group attached to position 1 introduces a ketone functional group, which can participate in various chemical reactions and interactions within biological systems.

The synthesis of 2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone involves a series of carefully designed organic reactions. Researchers have employed methods such as Friedel-Crafts alkylation and subsequent chlorination to construct the isoquinoline skeleton. The dihydroisoquinoline intermediate is then subjected to oxidation or other transformations to introduce the ethanone group. These synthetic strategies not only demonstrate the versatility of isoquinoline chemistry but also pave the way for further modifications to explore its potential applications.

From a biological standpoint, this compound has shown promise in preliminary assays targeting various enzymes and receptors. For example, studies have indicated that it may exhibit inhibitory activity against certain kinases or ion channels, making it a candidate for drug development programs. However, further research is required to fully understand its mechanism of action and safety profile.

In conclusion, 2-Chloro-1-(7-chloro-3,4-dihydro-2(1H)-isoquinolinyl)ethanone represents an intriguing compound with rich structural features and potential therapeutic applications. Its synthesis and characterization provide valuable insights into isoquinoline chemistry, while its biological activity underscores its relevance in contemporary drug discovery efforts.

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